![molecular formula C18H18N2O2S B5723674 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5723674.png)
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
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Overview
Description
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CTZ and is a derivative of coumarin.
Mechanism of Action
The mechanism of action of 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication, and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTZ has been found to have various biochemical and physiological effects in the body. It has been found to inhibit the production of pro-inflammatory cytokines and has been shown to reduce inflammation in various animal models. CTZ has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments include its potential applications in cancer treatment and its anti-inflammatory properties. However, the limitations of using CTZ in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one. These include further studies on its potential applications in cancer treatment and its anti-inflammatory properties. Additionally, more research is needed to determine the safety and efficacy of CTZ in animal models and human subjects. Further studies may also focus on the development of novel derivatives of CTZ with improved pharmacological properties.
Conclusion:
In conclusion, 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potential applications in cancer treatment and its anti-inflammatory properties make it a promising candidate for further research. However, more research is needed to determine its safety and efficacy in animal models and human subjects.
Synthesis Methods
The synthesis of 3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves the reaction of 2-hydroxyacetophenone with cyclohexylamine, followed by the addition of 2-bromo-4'-methylacetophenone and potassium thiocyanate. The resulting compound is then purified through recrystallization.
Scientific Research Applications
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer properties and has been studied for its potential in cancer treatment. CTZ has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation.
properties
IUPAC Name |
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAVPKJVBGOUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one |
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